3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group, a pyridin-3-ylmethyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of cyclohexylamine with pyridin-3-ylmethyl chloride, followed by the addition of propionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are used in similar applications.
Uniqueness: 3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-cyclohexyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h4,7,10-11,13H,1-3,5-6,8-9,12H2,(H,17,18) |
InChI Key |
IGZJXGLPCSSZAT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=CN=CC=C2 |
solubility |
37 [ug/mL] |
Origin of Product |
United States |
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